molecular formula C7H6BrFN2O2 B8255736 2-Bromo-3-fluoro-N-methyl-6-nitroaniline CAS No. 1393179-36-6

2-Bromo-3-fluoro-N-methyl-6-nitroaniline

Cat. No.: B8255736
CAS No.: 1393179-36-6
M. Wt: 249.04 g/mol
InChI Key: ABSFYSCEFALSQR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline typically involves multiple steps, including nitration, bromination, and methylation reactions. One common synthetic route starts with the nitration of a suitable precursor, followed by bromination and subsequent methylation. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-3-fluoro-N-methyl-6-aminobenzenamine.

    Oxidation: 2-Bromo-3-fluoro-N-methyl-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-3-fluoro-N-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a fluorine atom.

    2-Bromo-4-methyl-6-nitrophenol: Contains a hydroxyl group instead of an amine group.

    3-Bromo-5-fluorobenzotrifluoride: Similar halogen substitution pattern but with different functional groups.

Uniqueness

2-Bromo-3-fluoro-N-methyl-6-nitroaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-3-fluoro-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(11(12)13)3-2-4(9)6(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFYSCEFALSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256560
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393179-36-6
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393179-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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